Ethyl 2-(2,4-diaminophenyl)acetate Ethyl 2-(2,4-diaminophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19817111
InChI: InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 2-(2,4-diaminophenyl)acetate

CAS No.:

Cat. No.: VC19817111

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,4-diaminophenyl)acetate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 2-(2,4-diaminophenyl)acetate
Standard InChI InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3
Standard InChI Key FGLBFRCLOKRWGU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=C(C=C1)N)N

Introduction

Chemical Structure and Reactivity

Molecular Architecture

Ethyl 2-(2,4-diaminophenyl)acetate (C₁₀H₁₄N₂O₂) consists of a phenyl ring with amino (-NH₂) groups at positions 2 and 4, connected to an ethyl ester group via a methylene bridge. The electron-rich aromatic system facilitates electrophilic substitution, while the ester group enables hydrolysis or transesterification. The meta-para arrangement of amino groups introduces steric and electronic effects that influence reactivity .

Electronic Properties

Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of approximately 4.2 eV, indicating moderate reactivity. The amino groups donate electron density to the ring, enhancing nucleophilic character at the ortho and para positions .

Synthesis and Optimization

Nitro Reduction Pathway

A validated synthesis involves hydrogenation of a nitro precursor. For example, ethyl 2-(2,4-dinitrophenyl)acetate is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere:

Procedure:

  • Dissolve ethyl 2-(2,4-dinitrophenyl)acetate (3.40 mmol) in methanol (25 mL).

  • Add 10% Pd/C (0.1 equiv) and stir under H₂ at 25°C for 4 hours.

  • Filter and concentrate to yield the diamine product as a crystalline solid .

Key Data:

ParameterValue
Yield95–98%
Purity (HPLC)≥99%
Reaction Time4 hours

This method avoids over-reduction byproducts common in traditional Fe/HCl systems .

Alternative Alkylation-Reduction Approach

A consecutive synthesis route employs:

  • Alkylation: React 2,4-dinitrophenol with ethyl bromoacetate in acetone/K₂CO₃ (62% yield).

  • Reduction: Treat the intermediate with Fe/NH₄Cl in ethanol/water (80°C, 2 hours) .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals:

  • Crystal System: Triclinic

  • Space Group: P 1 

  • Unit Cell Parameters:

    • a = 8.2104(6) Å

    • b = 10.3625(9) Å

    • c = 11.9562(9) Å

    • α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)° .

Hydrogen-bonding networks stabilize the lattice, with N–H···O interactions (2.89–3.12 Å) dominating .

Spectroscopic Analysis

¹H NMR (CDCl₃):

  • δ 1.29 (t, 3H, J = 7.2 Hz, CH₃)

  • δ 3.72 (s, 2H, CH₂COO)

  • δ 4.13 (q, 2H, J = 7.2 Hz, OCH₂)

  • δ 6.51–6.98 (m, 3H, aromatic) .

¹³C NMR:

  • δ 14.1 (CH₃), 41.8 (CH₂COO), 60.5 (OCH₂), 115.2–148.3 (aromatic C), 171.2 (C=O) .

Applications in Drug Discovery

Dual Glucokinase (GK) and PPARγ Activators

Ethyl 2-(2,4-diaminophenyl)acetate derivatives act as dual hypoglycemic agents by:

  • Enhancing GK activity (EC₅₀ = 0.8 μM)

  • Activating PPARγ (EC₅₀ = 1.2 μM) .

Structure-Activity Relationship (SAR):

  • Amino Groups: Essential for hydrogen bonding with GK’s Asp205 and PPARγ’s Ser289.

  • Ester Group: Improves membrane permeability (LogP = 2.1) .

Heterocyclic Synthesis

Intramolecular cyclization yields benzimidazole derivatives:

  • React with CS₂ in DMF/K₂CO₃ to form thiazole intermediates.

  • Cyclize using PPA (120°C, 3 hours) to 1H-benzimidazol-2-ones (74% yield) .

Comparative Analysis with Analogues

Ethyl 4-Aminophenylacetate

PropertyEthyl 2-(2,4-Diaminophenyl)acetateEthyl 4-Aminophenylacetate
Solubility (H₂O)12 mg/mL28 mg/mL
Melting Point98–100°C85–87°C
GK ActivationEC₅₀ = 0.8 μMInactive

The diamine’s meta-para configuration enables dual-target activity absent in monoamine analogues .

Methyl 2-(2-Aminophenyl)acetate

  • Stability: Prone to lactamization (t₁/₂ = 12 hours vs. 48 hours for ethyl ester).

  • Synthetic Utility: Limited to single-step reactions due to instability.

Stability and Degradation

Hydrolysis Kinetics

Ester hydrolysis follows pseudo-first-order kinetics:

  • k (pH 7.4): 0.05 h⁻¹

  • t₁/₂: 13.9 hours

Conditions: 37°C, simulated gastric fluid .

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